2-(pyrrolidin-3-yl)-1H-imidazole

Description

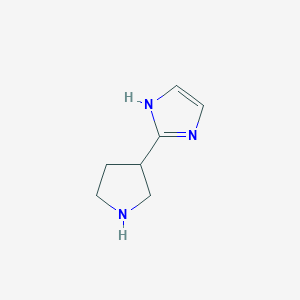

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-yl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-8-5-6(1)7-9-3-4-10-7/h3-4,6,8H,1-2,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPWCWPABOEDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyrrolidin 3 Yl 1h Imidazole and Its Core Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(pyrrolidin-3-yl)-1H-imidazole, the primary disconnection is typically made at the C-N bond linking the pyrrolidine (B122466) and imidazole (B134444) rings. This leads to two key synthons: a pyrrolidine synthon with an electrophilic or nucleophilic handle at the 3-position and an imidazole synthon appropriately functionalized for coupling.

Another key strategy involves cleaving next to a heteroatom, which often simplifies the synthesis. youtube.com For instance, a carbon-nitrogen bond cleavage is a common and effective disconnection point. youtube.com The choice of disconnection will heavily influence the subsequent synthetic route and the nature of the precursor molecules required.

A plausible retrosynthetic pathway for a related structure, steroidal D-ring-fused pyrrolidines, is depicted in Scheme 2 of a relevant study. researchgate.net This approach highlights the strategic thinking involved in breaking down complex fused ring systems.

Precursor Synthesis and Derivatization Approaches

The successful synthesis of the target molecule hinges on the efficient preparation of its constituent pyrrolidine and imidazole precursors.

Synthesis of Imidazole Precursors

A variety of methods exist for the synthesis of substituted imidazoles. nih.govorganic-chemistry.org One common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine, a reaction known as the Debus-Radziszewski synthesis. nih.gov Modifications of this method, such as using microwave irradiation or ionic liquids, can improve yields and reaction times. nih.gov For instance, trisubstituted imidazoles have been obtained in high yields using microwave irradiation in solvent-free conditions. nih.gov

Another versatile method is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.com This reaction can be performed in a one-pot, multicomponent fashion, allowing for the efficient assembly of diverse imidazole derivatives. mdpi.com The synthesis of fused imidazole rings has also been achieved through a sequential van Leusen/intramolecular Heck route. mdpi.com

Furthermore, palladium-catalyzed C-N cross-coupling reactions provide a powerful tool for the synthesis of N-arylated imidazoles. researchgate.netmit.edu These methods often employ specialized phosphine (B1218219) ligands to facilitate the coupling of aryl halides or amides with the imidazole core. mit.edu

| Imidazole Synthesis Method | Key Reagents | Advantages | Reference |

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia/amine | Well-established, versatile | nih.gov |

| van Leusen Imidazole Synthesis | Tosylmethyl isocyanide (TosMIC), imine | Multicomponent, efficient | mdpi.com |

| Palladium-Catalyzed C-N Coupling | Aryl halide/amide, imidazole, Pd catalyst | Forms N-aryl imidazoles | researchgate.netmit.edu |

Synthesis of Pyrrolidine Precursors

The synthesis of functionalized pyrrolidines can be achieved through various strategies. organic-chemistry.orgmdpi.com A common approach involves the use of cyclic precursors like proline and 4-hydroxyproline, which can be stereoselectively modified. mdpi.com The reduction of proline derivatives using reagents like lithium aluminum hydride (LiAlH4) is a frequently used method to obtain key pyrrolidine intermediates. mdpi.com

Another powerful technique is the [3+2] dipolar cycloaddition of azomethine ylides. nih.gov This method allows for the direct construction of the five-membered pyrrolidine ring with control over stereochemistry. nih.gov Iridium-catalyzed reductive generation of azomethine ylides from amides or lactams has emerged as a mild and efficient route to a broad range of substituted pyrrolidines. nih.gov

The borrowing hydrogen methodology offers an atom-efficient synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines, catalyzed by iridium(III) complexes. researchgate.net This method can be extended to the sequential diamination of triols to produce aza-pyrrolidines. researchgate.net

| Pyrrolidine Synthesis Method | Key Precursors/Reagents | Key Features | Reference |

| From Cyclic Precursors | Proline, 4-hydroxyproline | Stereoselective functionalization | mdpi.com |

| [3+2] Dipolar Cycloaddition | Azomethine ylides, alkenes | Direct ring construction, stereocontrol | nih.gov |

| Borrowing Hydrogen Methodology | 1,2,4-butanetriol, primary amines, Ir(III) catalyst | Atom-efficient, forms 3-pyrrolidinols | researchgate.net |

| From Carbohydrate Precursors | Xylose, arabinose, etc. | Utilizes inherent chirality of sugars | nih.gov |

Cyclization and Coupling Reactions for Imidazole-Pyrrolidine Linkage

The final and critical step in the synthesis is the formation of the bond connecting the imidazole and pyrrolidine rings.

Condensation Reactions

Condensation reactions are widely used to form the imidazole ring itself, which can then be linked to a pre-existing pyrrolidine moiety. For example, the condensation of an α-dicarbonyl compound with an aldehyde and ammonia (or an amine) is a classic method for imidazole synthesis. rsc.org In the context of this compound, a strategy could involve the condensation of a pyrrolidine-derived aldehyde or keto-aldehyde with other components to build the imidazole ring directly onto the pyrrolidine scaffold. rsc.org

A key intermediate in the synthesis of some pyrrolidine-containing drugs is (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Its synthesis involves the oxidation of (S)-prolinol to the corresponding aldehyde, followed by condensation with glyoxal (B1671930) and ammonia. nih.gov

Hydrogenation and Reduction Strategies

Hydrogenation is a crucial strategy, particularly when a pyridine (B92270) ring is used as a precursor to the pyrrolidine ring. Catalytic hydrogenation of pyridines to piperidines is a well-established transformation, often requiring harsh conditions. eventsair.com However, recent advancements have led to milder methods, such as iridium-catalyzed homogeneous hydrogenation and electrocatalytic hydrogenation. eventsair.comnih.govacs.org These methods offer better functional group tolerance and proceed under ambient temperature and pressure. eventsair.comresearchgate.net

Metal-Catalyzed Cross-Coupling Methods

The synthesis of the this compound structure can be efficiently approached through metal-catalyzed cross-coupling reactions, which are fundamental for forming the critical carbon-carbon (C-C) or carbon-nitrogen (C-N) bond linking the two heterocyclic rings. These methods offer a convergent approach, allowing for the separate synthesis of pyrrolidine and imidazole precursors, which are then joined in a final step.

Prominent among these are palladium- and copper-catalyzed reactions. The Suzuki-Miyaura cross-coupling, for instance, is a powerful tool for C-C bond formation. whiterose.ac.uk This strategy would typically involve the coupling of an N-protected 3-borylpyrrolidine derivative (such as a boronic acid or ester) with a 2-halo-1H-imidazole. The popularity of the Suzuki-Miyaura coupling in the pharmaceutical industry stems from the stability and low toxicity of the boronic acid reagents. whiterose.ac.uk

Alternatively, C-N bond formation via Ullmann-type coupling reactions represents another viable pathway. rsc.orgresearchgate.net This approach could involve coupling a 3-halopyrrolidine with an imidazole nucleophile or, more commonly, an N-protected 2-arylimidazole with a suitable pyrrolidine precursor. Copper catalysis, often in the presence of a specific ligand, is frequently employed for such transformations. rsc.orgnih.gov These reactions have been successfully applied to the N-arylation of various azoles, demonstrating their utility in constructing complex heterocyclic systems. rsc.org Supported copper nanoparticles have also emerged as versatile and reusable catalysts for these types of cross-coupling reactions. rsc.org Rhodium catalysts have also been utilized in the synthesis of substituted imidazoles through reactions with 1-sulfonyl triazoles and nitriles. organic-chemistry.org

| Coupling Reaction | Catalyst System (Catalyst/Ligand) | Bond Formed | Typical Reactants | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | C(sp²)-C(sp³) | Aryl/Heteroaryl Halide + Organoboron Compound | whiterose.ac.uk |

| Ullmann Condensation | CuI / L-Proline | C(Aryl)-N | Aryl Halide + N-Heterocycle | researchgate.net |

| Ullmann-Type C-N Coupling | CuCl / 1-methyl-imidazole | C(Aryl)-N | 2-Bromopyridine Derivative + Carbazole | nih.gov |

| N-Arylation of Azoles | Copper Nanoparticles / K₂CO₃ | C(Aryl)-N | Aryl Iodide + Azole | rsc.org |

| Imidazole Synthesis | Rh₂(OAc)₄ | C-N, C-C | 1-Sulfonyl Triazole + Nitrile | organic-chemistry.org |

Protection and Deprotection Group Chemistry

The synthesis of this compound necessitates a careful strategy for the protection and deprotection of the nitrogen atoms on both the pyrrolidine and imidazole rings. organic-chemistry.org Protecting groups are temporarily attached to a functional group to prevent it from reacting during subsequent synthetic steps. organic-chemistry.org

The secondary amine of the pyrrolidine ring is nucleophilic and requires protection to prevent unwanted side reactions during the construction of the imidazole ring or during cross-coupling. organic-chemistry.org Carbamates are the most common class of protecting groups for amines, with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) being frequent choices. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). mdpi.comnih.gov The Cbz group is stable to acidic conditions but can be cleaved by catalytic hydrogenation.

For the imidazole ring, the N-H proton is acidic and can interfere with organometallic reagents used in cross-coupling or with basic conditions. Therefore, protection of one of the imidazole nitrogens is often required. Common protecting groups for imidazole include the trityl (Tr), tosyl (Ts), or 2-(trimethylsilyl)ethoxymethyl (SEM) groups.

The choice of protecting groups is critical and an orthogonal strategy is often employed. This allows for the selective removal of one protecting group in the presence of another. organic-chemistry.org For example, a Boc-protected pyrrolidine can be deprotected with acid while a different group on the imidazole remains intact. organic-chemistry.org In some syntheses, a chiral auxiliary, such as an N-tert-butanesulfinyl group, can serve as both a protecting group and a stereodirecting group, and is typically removed with mild acid. google.com

| Moiety | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Reference |

|---|---|---|---|---|---|

| Pyrrolidine Amine | tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., NEt₃, NaOH) | Acid (e.g., TFA, HCl) | organic-chemistry.orgmdpi.comorganic-chemistry.org |

| Pyrrolidine Amine | Benzyloxycarbonyl | Cbz | CbzCl, Base | H₂, Pd/C (Hydrogenolysis) | organic-chemistry.org |

| Pyrrolidine Amine | tert-Butanesulfinyl | t-BuS(O)NH₂ | Mild Acid (e.g., HCl in MeOH) | google.com | |

| Imidazole Amine | Tosyl | Ts | TsCl, Base | Reductive (e.g., Na/NH₃) or Hydrolytic methods | |

| Imidazole Amine | Trityl | Tr | TrCl, Base | Mild Acid | |

| Amine (General) | Pyrrole Ring | 2,5-Dimethoxytetrahydrofuran | Ozonolysis | nih.gov |

Enantioselective Synthesis Strategies

The presence of a stereocenter at the C3 position of the pyrrolidine ring means that this compound is a chiral molecule. Consequently, enantioselective synthesis is a critical aspect of its preparation, particularly for pharmaceutical applications where different enantiomers can have vastly different biological activities. mappingignorance.org

One of the most powerful methods for the asymmetric construction of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles (e.g., activated alkenes). mappingignorance.orgrsc.org This method is highly atom-economical and can generate multiple stereocenters with high control. mappingignorance.org Chiral metal complexes, particularly those involving copper(I) and silver(I), are often used as catalysts. rsc.org The choice of metal and ligand can be tuned to control the diastereoselectivity of the reaction, with copper complexes often favoring the exo product and silver complexes favoring the endo product. rsc.org

Another prominent strategy is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. organic-chemistry.org This reaction, in the presence of chiral phosphoramidite (B1245037) ligands, can produce highly functionalized pyrrolidines with excellent yields and enantioselectivities. The imine component is typically N-protected, for instance with a Boc group, which can be removed later in the synthetic sequence. organic-chemistry.org

Chiral auxiliaries also provide a reliable route to enantiopure pyrrolidines. The use of Ellman's tert-butanesulfinamide is a well-established method. Condensation with a suitable ketone precursor yields an N-tert-butanesulfinyl ketimine, which can then undergo diastereoselective reductive cyclization to form the pyrrolidine ring. google.com The choice of reducing agent can often control which diastereomer is formed. google.com The sulfinyl auxiliary can then be cleaved under mild acidic conditions to yield the chiral pyrrolidine.

| Strategy | Catalyst/Auxiliary | Key Reaction | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Asymmetric Cycloaddition | Cu(I) or Ag(I) with chiral ligands (e.g., BINAP derivatives) | 1,3-Dipolar Cycloaddition | Forms highly functionalized pyrrolidines with multiple stereocenters; high ee (up to 99%). | rsc.org |

| Catalytic Asymmetric Cycloaddition | Pd(0) with chiral phosphoramidite ligands | [3+2] Cycloaddition | Reacts trimethylenemethane (TMM) with imines; provides excellent yields and selectivities. | organic-chemistry.org |

| Chiral Auxiliary | tert-Butanesulfinamide | Diastereoselective Reductive Cyclization | Diastereoselectivity controlled by choice of reducing agent; auxiliary is readily cleaved. | google.com |

| Organocatalysis | Proline-derived catalysts | Michael Addition / Aldol (B89426) Reaction | Metal-free approach for the construction of substituted chiral pyrrolidines. | mdpi.com |

Chemical Reactivity and Derivatization Strategies of 2 Pyrrolidin 3 Yl 1h Imidazole Scaffold

Functionalization at the Imidazole (B134444) Nitrogen Atoms (N1, N3)

The imidazole ring of the 2-(pyrrolidin-3-yl)-1H-imidazole scaffold contains two nitrogen atoms, N1 and N3, which are key sites for functionalization. The N1 nitrogen is a pyrrole-type nitrogen, while the N3 nitrogen is a pyridine-type nitrogen. This difference in their electronic environment influences their reactivity. globalresearchonline.netnih.gov

The N3 nitrogen, with its available lone pair of electrons, is more basic and readily participates in reactions with electrophiles. globalresearchonline.netnih.gov Protonation typically occurs at this position, forming imidazolium (B1220033) salts. nih.gov Alkylation, acylation, and arylation reactions can be selectively achieved at the N3 position under appropriate conditions.

The N1 nitrogen, being part of the aromatic sextet, is less nucleophilic. However, it can be functionalized, often after deprotonation with a strong base to form an imidazolide (B1226674) anion. This anion can then react with various electrophiles. Tautomerism between the N1-H and N3-H forms is a characteristic feature of the imidazole ring, which can influence the regioselectivity of substitution reactions. nih.gov

Functionalization at the Pyrrolidine (B122466) Nitrogen Atom

The pyrrolidine ring contains a secondary amine nitrogen, which is a key site for derivatization. This nitrogen atom is basic and nucleophilic, readily undergoing a variety of chemical transformations. nih.gov

Common functionalization strategies at the pyrrolidine nitrogen include:

N-Alkylation: Introduction of alkyl groups can be achieved through reactions with alkyl halides or via reductive amination.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives.

N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents.

Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively.

The basicity of the pyrrolidine nitrogen can be influenced by substituents on the ring. nih.gov This modulation of basicity is an important consideration in the design of derivatives with specific biological targets.

Substitution Reactions on the Pyrrolidine Ring System

The carbon atoms of the pyrrolidine ring are sp3-hybridized and can be functionalized through various substitution reactions. The non-planar, puckered nature of the pyrrolidine ring introduces stereochemical considerations into these reactions. nih.gov

Strategies for substitution on the pyrrolidine ring include:

Introduction of substituents at C2, C4, and C5: The synthesis of substituted pyrrolidines can be achieved from various starting materials, including α-amino acids, through cyclization reactions. organic-chemistry.org

Stereoselective synthesis: The development of stereoselective methods allows for the controlled introduction of substituents, leading to specific enantiomers or diastereomers. The stereochemistry of substituents on the pyrrolidine ring can significantly impact the biological activity of the resulting molecules. nih.gov For instance, the introduction of a chiral pyrrolidine can confer selectivity for specific biological receptors. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is susceptible to electrophilic aromatic substitution, with the C4 and C5 positions being the most reactive sites. globalresearchonline.net The C2 position is less prone to electrophilic attack. globalresearchonline.net Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

Nucleophilic aromatic substitution on the imidazole ring is generally less favorable unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.netresearchgate.net However, under specific conditions or with the use of appropriate catalysts, nucleophilic substitution can be achieved.

Formation of Hybrid and Fused Ring Systems

The this compound scaffold can serve as a building block for the synthesis of more complex molecular architectures, including hybrid molecules and fused ring systems. nih.govrsc.org

Hybrid Molecules: Hybrid molecules are created by linking the this compound core to other pharmacophoric fragments. nih.gov This can be achieved through functionalization at the nitrogen atoms or on the rings themselves. For example, linking the scaffold to other heterocyclic systems like oxadiazoles (B1248032) or quinolines can lead to compounds with novel biological properties. nih.govmdpi.com Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for creating triazole-linked hybrid molecules. mdpi.com

Fused Ring Systems: Intramolecular cyclization reactions can lead to the formation of fused ring systems incorporating the imidazole or pyrrolidine ring. For instance, intramolecular C-H amination can be used to construct fused bicyclic systems. nih.gov The synthesis of fused imidazole-containing ring systems can also be achieved through dual oxidative amination of C(sp3)-H bonds. nih.gov Annulation reactions onto the imidazole ring are another strategy to build fused polycyclic structures. nih.gov These fused systems often exhibit rigid conformations, which can be advantageous for binding to specific biological targets.

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(pyrrolidin-3-yl)-1H-imidazole provides characteristic signals for the protons in both the pyrrolidine (B122466) and imidazole (B134444) rings. The chemical shifts of the pyrrolidine protons are typically found in the aliphatic region of the spectrum. ipb.pt Due to the symmetry in the pyrrolidine ring, the protons at the 2- and 5-positions and those at the 3- and 4-positions can be chemically equivalent, leading to simplified spectra. ipb.pt However, the substitution at the 3-position breaks this symmetry.

The protons of the imidazole ring resonate in the aromatic region. researchgate.net For instance, in related imidazole derivatives, the imidazole protons appear at chemical shifts between 6.77 and 7.66 ppm. researchgate.net The NH proton of the imidazole ring often appears as a broad singlet and its chemical shift can be highly dependent on the solvent and concentration. researchgate.net In some cases, this signal can be observed at a downfield chemical shift, such as around 13.00 ppm. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for Imidazole and Pyrrolidine Moieties

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| Imidazole H-4/H-5 | 6.7 - 7.7 | Singlet or Doublet | Chemical shift can vary based on substitution. |

| Imidazole N-H | Variable (often >10) | Broad Singlet | Position and intensity are solvent and concentration dependent. |

| Pyrrolidine C-H (α to NH) | ~2.8 - 3.2 | Multiplet | |

| Pyrrolidine C-H (β to NH) | ~1.8 - 2.2 | Multiplet | |

| Pyrrolidine C-H (at C-3) | Variable | Multiplet | Position depends on the substituent. |

| Pyrrolidine N-H | Variable | Broad Singlet |

This table presents typical chemical shift ranges and may vary based on the specific solvent and experimental conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms of the imidazole ring typically resonate in the aromatic region, with chemical shifts generally appearing between 124 and 133 ppm for the C-4 and C-5 carbons. researchgate.net The C-2 carbon, being attached to two nitrogen atoms, appears at a more downfield position.

The carbon atoms of the saturated pyrrolidine ring appear at higher field (upfield) in the spectrum. ipb.pt Due to the symmetry of an unsubstituted pyrrolidine ring, only two distinct signals would be expected. ipb.pt However, the presence of the imidazole substituent at the C-3 position results in distinct signals for each of the four carbon atoms of the pyrrolidine ring. Fast tautomerization of the imidazole ring can sometimes lead to broad or even undetectable ¹³C NMR signals for the imidazole carbons in solution. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shifts for Imidazole and Pyrrolidine Rings

| Carbon | Typical Chemical Shift (ppm) | Notes |

| Imidazole C-2 | >140 | Chemical shift is influenced by the two adjacent nitrogen atoms. |

| Imidazole C-4/C-5 | 124 - 133 | |

| Pyrrolidine C-2/C-5 | ~45 - 55 | α to the nitrogen atom. |

| Pyrrolidine C-3/C-4 | ~25 - 35 | β to the nitrogen atom. |

This table presents typical chemical shift ranges and may vary based on the specific solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. This is crucial for tracing the proton-proton connectivities within the pyrrolidine ring and for confirming the relative positions of protons on the imidazole ring. jocpr.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the direct assignment of the carbon signals based on the previously assigned proton signals. jocpr.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the pyrrolidinyl and imidazole rings, for example, by observing a correlation between the C-3 proton of the pyrrolidine ring and the C-2 carbon of the imidazole ring. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, confirming the presence of the expected number of carbon, hydrogen, and nitrogen atoms. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of both the imidazole and pyrrolidine rings typically appear as broad bands in the region of 3400-3100 cm⁻¹. The C-N stretching vibrations of the imidazole ring are expected in the 1680-1500 cm⁻¹ region. researchgate.net C-H stretching vibrations of the aliphatic pyrrolidine ring will be observed below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the imidazole ring would be expected to produce strong signals in the Raman spectrum.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net By calculating the electron density, DFT can determine optimized molecular geometry and predict various chemical and physical properties. For heterocyclic compounds, DFT calculations are commonly performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netppor.az

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com

A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com For a molecule like 2-(pyrrolidin-3-yl)-1H-imidazole, the HOMO is likely distributed over the electron-rich imidazole (B134444) ring, while the LUMO may be more delocalized. Analysis of these orbitals helps in understanding charge transfer within the molecule. irjweb.com From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior.

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability of a species to accept electrons. |

This table outlines key global reactivity descriptors derived from HOMO and LUMO energy values, which are fundamental in DFT analysis for predicting molecular reactivity.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule, allowing for the prediction of its reactive sites. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential: Concentrated around the sp²-hybridized nitrogen atom of the imidazole ring, indicating its role as a hydrogen bond acceptor or a site for electrophilic interaction.

Positive Potential: Located around the hydrogen atoms attached to the nitrogens in both the pyrrolidine (B122466) and imidazole rings (N-H groups), highlighting their function as hydrogen bond donors.

This analysis is crucial for understanding how the molecule might interact with biological macromolecules through non-covalent forces. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a specific biological target. The process involves sampling a wide range of conformations of the ligand within the receptor's binding site and ranking them using a scoring function.

| Scoring Function Component | Description | Contribution to Binding Affinity |

| Van der Waals Energy | Accounts for short-range attractive and repulsive forces. | Favorable shape complementarity leads to a negative (stabilizing) energy term. |

| Electrostatic Energy | Describes the interaction between charged or polar atoms. | Favorable interactions between opposite charges contribute negatively to the score. |

| Hydrogen Bonding Term | A specific term to account for the strength and geometry of H-bonds. | Strong, well-oriented H-bonds significantly improve the binding score. |

| Desolvation Energy | Estimates the energy penalty of removing water from the surfaces of the ligand and protein upon binding. | A significant factor, as displacing ordered water molecules can be entropically favorable. |

| Rotational/Translational Entropy | Accounts for the loss of conformational freedom of the ligand upon binding. | This is an entropic penalty, contributing a positive (destabilizing) value to the energy. |

This table describes the common components of scoring functions used in molecular docking to predict the binding affinity of a ligand to its target receptor.

The stability of a ligand-receptor complex is governed by a combination of non-covalent intermolecular interactions. Molecular docking simulations are crucial for identifying these key interactions for this compound within a target's active site.

Hydrogen Bonding: The this compound scaffold contains multiple sites for hydrogen bonding. The N-H groups on both the pyrrolidine and imidazole rings can act as hydrogen bond donors, while the unprotonated nitrogen atom on the imidazole ring can serve as a hydrogen bond acceptor. researchgate.netmdpi.com These interactions are highly directional and play a critical role in determining the specificity and orientation of the ligand in the binding pocket. nih.gov

π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site. researchgate.net This type of interaction contributes significantly to the binding stability.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. semanticscholar.org For ligand-receptor complexes predicted by molecular docking, MD simulations provide a dynamic view of the interactions, assessing the conformational stability of the ligand in the binding site and the flexibility of the protein. nih.gov These simulations, often run for nanoseconds (e.g., 30-100 ns), can validate docking poses and reveal dynamic interactions not apparent in static models. researchgate.netnih.gov Studies on related systems often utilize packages like GROMACS with force fields such as CHARMm36. nih.gov

Analysis of MD simulation trajectories can reveal important information about the stability and dynamics of a system.

| MD Simulation Output | Description | Purpose |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between a snapshot in the simulation and a reference structure (e.g., the initial docked pose). | Assesses the structural stability of the ligand-protein complex over time. A stable, low RMSD suggests a stable binding mode. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of each individual atom or residue around its average position. | Identifies flexible or rigid regions of the protein, which can be important for function or ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation. | Determines the persistence and stability of key hydrogen bonding interactions predicted by docking. |

| Binding Free Energy (MM/PBSA, MM/GBSA) | Post-processing methods to calculate the free energy of binding from simulation snapshots. | Provides a more accurate estimation of binding affinity than docking scores alone. |

This table summarizes key analyses performed on molecular dynamics simulation trajectories to evaluate the stability and energetics of a ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by correlating variations in the physicochemical properties or theoretical molecular descriptors of a set of molecules with their measured biological responses. wikipedia.org For compounds containing imidazole and pyrrolidine scaffolds, QSAR studies are instrumental in understanding the structural requirements for their biological activity and in designing new, more potent analogues.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, numerous studies on related imidazole-containing compounds provide insight into the methodologies and key descriptors that are likely to be significant for its activity. For instance, QSAR studies on imidazole-containing farnesyltransferase inhibitors have indicated that the volume, shape, and polarity of the molecules are important for their activities. nih.gov Both linear methods, like Multiple Linear Regression (MLR), and non-linear methods, such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM), have been successfully applied to model the activities of these compounds. nih.gov

In a typical QSAR study for a series of analogues of this compound, the process would involve:

Data Set Preparation : A series of compounds with structural variations and their corresponding experimentally determined biological activities (e.g., IC50 values) would be collected.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each compound. These can include constitutional, topological, geometric (3D), and electronic descriptors.

Model Development : Statistical methods are used to build a mathematical equation linking the most relevant descriptors to the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

For example, a study on spiro[pyrrolidin-3,2-oxindoles] used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create predictive models. scispace.com These models help visualize the favorable and unfavorable regions around the molecule for steric, electrostatic, and hydrophobic interactions, thereby guiding the design of new compounds with enhanced activity. scispace.compharmacy180.com

| Parameter | Description | Typical Value |

|---|---|---|

| N | Number of compounds in the dataset. | 20 - 100 |

| R² (Coefficient of Determination) | Indicates the goodness of fit of the model. A value closer to 1.0 suggests a better fit. | > 0.6 |

| Q² or R²cv (Cross-validated R²) | Measures the predictive ability of the model, determined by internal validation (e.g., leave-one-out). A value > 0.5 is generally considered predictive. | > 0.5 |

| F-test | A statistical test indicating the significance of the relationship between descriptors and activity. | High value with p < 0.05 |

| Key Descriptors | Examples of molecular properties found to influence activity (e.g., LogP, Molar Refractivity, Dipole Moment, specific topological indices). | Varies by study |

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze and manage large collections of chemical data, while virtual screening is a technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govmdpi.com The this compound scaffold can serve as a valuable query structure or fragment in these computational approaches.

Cheminformatics Analysis: The structural and physicochemical properties of this compound make it an interesting candidate for inclusion in compound libraries. Cheminformatics tools can be used to calculate key molecular descriptors that predict its "drug-likeness." kubinyi.de For example, Lipinski's Rule of Five is a widely used guideline to assess the potential for oral bioavailability of a compound. kubinyi.de Analysis of a database of molecules can help in understanding the chemical space occupied by compounds containing this scaffold and identify opportunities for designing novel derivatives with diverse properties.

| Property | Description | Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₇H₁₁N₃ |

| Molecular Weight | The mass of one mole of the compound. | 137.18 g/mol |

| XLogP3 | A computed value for the logarithm of the partition coefficient, indicating lipophilicity. | -0.4 |

| Hydrogen Bond Donors | The number of atoms with one or more hydrogen atoms attached that can act as donors in a hydrogen bond. | 2 |

| Hydrogen Bond Acceptors | The number of atoms that can accept a hydrogen bond. | 3 |

| Rotatable Bond Count | The number of bonds that allow free rotation, indicating molecular flexibility. | 2 |

*Data sourced from PubChem CID 139031154.

Virtual Screening Applications: Virtual screening can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity against a target is available, the structure of this compound can be used as a template. A pharmacophore model can be generated, defining the essential 3D arrangement of features like hydrogen bond donors, acceptors, and hydrophobic regions necessary for activity. mdpi.comresearchgate.net This model is then used as a 3D query to filter large compound databases, identifying diverse molecules that match the pharmacophore and are therefore likely to be active.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target (e.g., a protein receptor) is known, molecular docking can be employed. nih.gov In this approach, the this compound molecule would be computationally placed into the binding site of the target. A scoring function then estimates the binding affinity. This process can be performed for millions of compounds in a virtual library to prioritize a smaller, more manageable set of candidates for experimental testing. nih.gov This method allows for the rapid exploration of how different substitutions on the pyrrolidine or imidazole rings might enhance binding interactions and selectivity for a specific target. nih.gov

Biological Activity and Target Interactions in Vitro and Mechanistic Insights

Enzyme Inhibition Studies

Derivatives built upon the 2-(pyrrolidin-3-yl)-1H-imidazole framework have been extensively studied as inhibitors of several key enzyme families.

The this compound scaffold has been integrated into more complex structures, such as benzimidazole (B57391) carboxamides, to create potent inhibitors of Poly(ADP-ribose) Polymerase (PARP). PARP is a family of enzymes critical for DNA repair, and its inhibition is a key strategy in cancer therapy.

A series of synthesized benzimidazole carboxamide derivatives incorporating the pyrrolidine-imidazole core demonstrated significant inhibitory activity against both PARP-1 and PARP-2. nih.gov Specifically, compounds designated as 5cj and 5cp emerged as highly potent inhibitors, with IC₅₀ values of approximately 4 nM for both PARP-1 and PARP-2, which is comparable to the reference drug veliparib. nih.gov The synthesis of these complex molecules often involves a multi-step process, starting from precursors to build the final 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide structure. nih.gov These findings underscore the potential of this chemical class in the development of new anticancer agents targeting the PARP-mediated DNA repair pathway. nih.gov

Table 1: PARP Inhibition by 2-(pyrrolidin-3-yl)-1H-benzimidazole Derivatives Interactive Table

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 5cj | PARP-1 | ~4 | nih.gov |

| 5cj | PARP-2 | ~4 | nih.gov |

| 5cp | PARP-1 | ~4 | nih.gov |

| 5cp | PARP-2 | ~4 | nih.gov |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netphyschemres.org Benzimidazole derivatives containing the 2-(pyrrolidin-3-yl) moiety have been investigated for this purpose.

In a study of o/p-propoxyphenylsubstituted-1H-benzimidazole derivatives, several compounds featuring a pyrrolidine (B122466) substituent showed significant AChE inhibitory activity. physchemres.org For instance, a derivative with a para-substituted pyrrolidine group (Compound 2) displayed a pIC₅₀ value of 5.12. physchemres.org Further modifications, such as the addition of a chlorine atom (Compound 7) or a nitro group (Compound 10), enhanced the inhibitory potency, with pIC₅₀ values of 5.57 and 6.52, respectively. physchemres.org Similarly, dispiro pyrrolidine derivatives have been synthesized and shown to be effective cholinesterase inhibitors, with some compounds exhibiting IC₅₀ values in the low micromolar range against both AChE and BuChE. researchgate.netnih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Pyrrolidine-Substituted Benzimidazole Derivatives Interactive Table

| Compound ID | Substituents | pIC₅₀ | Reference |

|---|---|---|---|

| 2 | Para-H, Pyrrolidine | 5.12 | physchemres.org |

| 5 | Para-CH₃, Pyrrolidine | 5.19 | physchemres.org |

| 7 | Para-Cl, Pyrrolidine | 5.57 | physchemres.org |

| 10 | Para-NO₂, Pyrrolidine | 6.52 | physchemres.org |

| 13 | Para-CN, Pyrrolidine | 6.02 | physchemres.org |

| 16 | Para-OCH₃ (x2), Pyrrolidine | 6.35 | physchemres.org |

| 20 | Ortho-H, Pyrrolidine | 4.14 | physchemres.org |

| 25 | Ortho-CH₃, Pyrrolidine | 5.14 | physchemres.org |

| 30 | Ortho-Cl, Pyrrolidine | 4.19 | physchemres.org |

| 34 | Ortho-NO₂, Pyrrolidine | 5.54 | physchemres.org |

Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The imidazole (B134444) scaffold is a common feature in many kinase inhibitors.

JNK3 Inhibition : The c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is a therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net Benzimidazole derivatives containing a pyrrolidine ring have been developed as potent and selective JNK3 inhibitors. nih.gov One such derivative, (S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b), demonstrated a high degree of JNK3 inhibition with an IC₅₀ of 9.7 nM. nih.govresearchgate.net This compound also showed excellent selectivity, being over 1000-fold more selective for JNK3 than for JNK1 and about 10-fold more selective than for JNK2. nih.govresearchgate.net Structural studies have revealed that these inhibitors bind in a solvent-exposed region near the ATP-binding site of the enzyme. semanticscholar.org

BRAF V600E Inhibition : The BRAF V600E mutation leads to a constitutively active kinase that drives several cancers, including melanoma and colorectal cancer. nih.govnih.gov While many RAF inhibitors exist, current research highlights that resistance often develops through RAF dimerization. nih.gov Although the imidazole moiety is a known kinase-binding element, the provided research does not directly link the specific this compound compound to the inhibition of BRAF V600E.

CDK2 Inhibition : Cyclin-dependent kinase 2 (CDK2) is crucial for cell cycle progression, and its inhibition is a target for cancer therapy. mdpi.com While the this compound scaffold itself is not directly highlighted in the search results, related heterocyclic structures show significant activity. For example, 3-aminopyrazole (B16455) derivatives, such as PHA-533533, inhibit CDK2/cyclin A with a Ki of 31 nM. acs.org This compound features a pyrrolidinone moiety. acs.orgnih.gov Additionally, 1H-benzo[d]imidazole hybrids have been evaluated against a panel of kinases, showing inhibitory activity against CDK2. mdpi.com

Table 3: Kinase Inhibition by Related Imidazole and Pyrrolidine Derivatives Interactive Table

| Compound/Class | Target Kinase | Activity | Reference |

|---|---|---|---|

| Benzimidazole Derivative (35b) | JNK3 | IC₅₀ = 9.7 nM | nih.govresearchgate.net |

| 3-Aminopyrazole (PHA-533533) | CDK2/cyclin A | Ki = 31 nM | acs.org |

Xanthine (B1682287) Oxidase : There is no specific information in the provided search results detailing the inhibition of xanthine oxidase by this compound or its close derivatives.

CYP26A1 Inhibition : The cytochrome P450 enzyme CYP26A1 is responsible for metabolizing all-trans-retinoic acid (atRA). Inhibiting this enzyme can increase local atRA concentrations, a strategy explored for dermatological conditions and cancer. nih.govnih.gov Azole-based compounds, which share the nitrogen-containing heterocyclic ring with imidazole, are known inhibitors of CYP26 enzymes. nih.gov For example, novel non-azole inhibitors have been identified with low nanomolar potency for CYP26A1. nih.gov A study on 3-(1H-imidazol- and triazol-1-yl) derivatives identified potent inhibitors of a CYP26A1 microsomal assay, with the most promising compound having an IC₅₀ of 0.35 nM. researchgate.net This highlights the potential of azole-containing scaffolds, including imidazoles, in targeting this enzyme.

Receptor Interaction Profiling (e.g., Neurotransmitter Receptors, Dopamine (B1211576) D4 Receptors, Kappa Opioids)

The this compound structure is also a key component in ligands designed for various G protein-coupled receptors (GPCRs).

Dopamine D4 Receptors : The dopamine D4 receptor is a target for antipsychotic medications. nih.govwikipedia.org A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives showed high affinity for dopamine D3 and D4 receptors. nih.gov Specifically, compound 5c, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, exhibited a Ki of 2.1 nM for the D4 receptor, with 110-fold selectivity over the D2 receptor. nih.gov Other research on ligands bearing an imidazoline (B1206853) nucleus also identified compounds with affinity for D4 receptors. nih.gov These studies indicate that the N-substituent on the pyrrolidin-3-yl group is crucial for affinity and selectivity among dopamine receptor subtypes. nih.gov

Kappa Opioid Receptors : The kappa opioid receptor is involved in pain, mood, and addiction. nih.gov Ligands that are biased agonists, preferentially activating G protein signaling over β-arrestin pathways, are of particular interest. nih.gov A patent has been filed for kappa opioid receptor compounds that include a 2-(...)-1H-imidazole structure, such as 2-(1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl])-1H-imidazole, indicating the utility of this scaffold in designing ligands for this receptor. google.com

Table 4: Receptor Binding Affinity of Pyrrolidine Derivatives Interactive Table

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 5c | Dopamine D4 | 2.1 | nih.gov |

| Compound 5c | Dopamine D3 | 21 | nih.gov |

Antimicrobial Activities (In Vitro Characterization)

The imidazole ring is a well-established pharmacophore in antimicrobial agents. Metronidazole, a key antibiotic, features a 2-methyl-5-nitro-1H-imidazole core. nih.gov

Studies on various imidazole derivatives have demonstrated their potential against a range of pathogens. For instance, hybrids of quinolone and imidazole showed good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov One such hybrid (93i) was particularly effective against P. aeruginosa with a minimal inhibitory concentration (MIC) of 460 nM. nih.gov Other research on 2- and 3-pyridinyl-1H-benzimidazoles and their metal complexes also revealed significant antimicrobial activity. nih.gov Silver(I) complexes, in particular, showed considerable activity against microorganisms like Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Furthermore, a combinatorial library of pyrrolidine bis-cyclic guanidines identified compounds with bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). ucsd.edu

Table 5: In Vitro Antimicrobial Activity of Imidazole Derivatives Interactive Table

| Compound/Class | Organism | Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|

| Quinolone/imidazole hybrid (93i) | P. aeruginosa | MIC = 460 nM | nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a) | E. coli | IC₅₀ = 360 nM | nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a) | P. aeruginosa | IC₅₀ = 710 nM | nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a) | S. aureus | IC₅₀ = 1.4 µM | nih.gov |

| 2- and 3-pyridinyl-1H-benzimidazole Ag(I) complexes | Various bacteria & fungi | Considerable activity | nih.gov |

Antibacterial Effects against Gram-Positive and Gram-Negative Strains

There is no specific research data available in the public domain detailing the in vitro antibacterial effects of this compound against specific Gram-positive and Gram-negative bacterial strains. Consequently, information regarding its minimum inhibitory concentrations (MIC) or spectrum of activity is not available.

Antifungal Effects against Fungal Strains

Investigations into the direct antifungal properties of this compound against various fungal strains have not been reported in the accessible scientific literature. Therefore, data on its efficacy, such as MIC values against common fungal pathogens, remains unavailable.

Antiviral Potential (e.g., SARS-CoV-2 Mpro, HIV Reverse Transcriptase)

While numerous imidazole-containing compounds have been investigated as potential antiviral agents, there is no specific published research demonstrating the inhibitory activity of this compound against viral targets such as SARS-CoV-2 main protease (Mpro) or HIV reverse transcriptase.

Anticancer Activity (In Vitro Cellular Assays and Mechanisms of Action)

Specific studies on the anticancer activity of this compound are not found in the available scientific literature. The following subsections reflect this lack of specific data.

Inhibition of Cell Proliferation and Cytotoxicity Mechanisms

There are no available in vitro studies that characterize the cytotoxic effects or the cell proliferation inhibitory mechanisms of this compound across different cancer cell lines. As a result, data such as IC₅₀ values for this specific compound have not been documented.

Apoptosis Induction Pathways

No research has been published that investigates the potential for this compound to induce apoptosis in cancer cells. Therefore, information regarding its effect on apoptotic pathways, including the activation of caspases or regulation of Bcl-2 family proteins, is nonexistent.

DNA Binding and Intercalation Studies

There is no evidence from available research to suggest that this compound has been studied for its ability to bind to or intercalate with DNA. Studies on this potential mechanism of action have not been published.

Antioxidant Activities (e.g., DPPH Radical Scavenging)

There is no available data in the scientific literature regarding the antioxidant activities of this compound, including any evaluation through methods such as the DPPH radical scavenging assay.

Anti-inflammatory Properties

There is no available data in the scientific literature detailing the in vitro or mechanistic anti-inflammatory properties of this compound.

Structure Activity Relationship Sar Studies

Impact of Substitutions on Imidazole (B134444) Ring Bioactivity

The imidazole ring, a key component of the 2-(pyrrolidin-3-yl)-1H-imidazole structure, is crucial for its biological interactions, often acting as a hydrogen bond donor or acceptor, or as a surrogate for other chemical groups. acs.orgnih.gov Its aromatic nature and the presence of two nitrogen atoms make it susceptible to various substitutions that can significantly alter the bioactivity of the parent molecule. nih.gov

Substitutions on the imidazole ring can modulate electronic properties, steric bulk, and lipophilicity, thereby affecting binding affinity and selectivity for a given biological target. For instance, in the context of inhibitors for prolyl oligopeptidase (PREP), replacing an acidic tetrazole group with a basic 2-imidazole moiety in a series of inhibitors resulted in a compound with greater potency. acs.org This suggests that the basicity of the imidazole ring can be a key determinant of inhibitory activity. acs.org

Furthermore, fusing the imidazole to a benzene (B151609) ring to form a benzimidazole (B57391) system introduces more extensive possibilities for substitution. In a series of 2,5-substituted-1H-benzo[d]imidazole derivatives designed as microtubule targeting agents, various substitutions on the benzimidazole ring led to compounds with moderate to excellent anticancer activity. nih.gov Specifically, compounds bearing certain aromatic substituents demonstrated significant antiproliferative activity. nih.govresearchgate.net The position of these substituents is also critical; for example, in related heterocyclic systems, moving a trifluoromethyl (-CF3) group on a pyrazole (B372694) ring (an isomer of imidazole) led to a sharp decrease in antibacterial activity. nih.gov

The activity of 2-aminoimidazoles has been shown to be dependent on the nature of the substituent at the 2N-position. researchgate.net This highlights that even small modifications to the imidazole core can have a substantial impact on the biological profile of the resulting compound. The amphoteric nature of the imidazole ring, allowing it to act as both an acid and a base, makes it a versatile scaffold in drug design, with its biological activity being finely tunable through targeted substitutions. nih.govresearchgate.net

Impact of Substitutions on Pyrrolidine (B122466) Ring Bioactivity

The pyrrolidine ring is another critical pharmacophoric element in this compound derivatives. Modifications to this ring system have been shown to significantly affect binding affinity and selectivity for various targets, including histamine (B1213489) H3 receptors and methyl-lysine binding proteins. nih.govnih.gov

In the development of histamine H3 antagonists, SAR studies were conducted using a library of compounds containing various low molecular weight pyrrolidines. nih.gov These studies revealed that substitutions on the pyrrolidine ring are a key factor in modulating antagonist activity. nih.gov For example, the introduction of a methyl group at the 2-position of the pyrrolidine ring was explored to understand its impact on potency. nih.gov

Similarly, in the design of small-molecule ligands for the methyl-lysine binding protein L3MBTL3, SAR exploration showed that binding affinity was more significantly affected by modifications to the pyrrolidine ring compared to other parts of the molecule. nih.gov One of the most potent compounds in this series incorporated a 4-(pyrrolidin-1-yl)piperidine moiety, which was held constant during much of the optimization process due to its favorable interactions. nih.gov When this was altered, for instance, to a symmetric 4-(pyrrolidin-1-yl)azepane, the affinity for L3MBTL3 was diminished. nih.gov This underscores the specific structural requirements of the pyrrolidine component for optimal binding.

The data below illustrates the effect of pyrrolidine ring modifications on the inhibitory concentration (IC50) for L3MBTL3.

Table 1: Impact of Pyrrolidine Ring Modifications on L3MBTL3 Inhibition

| Compound | Pyrrolidine Modification | IC50 for L3MBTL3 (μM) |

|---|---|---|

| Compound 4 | 4-(Piperidin-1-yl)piperidine | 2.5 |

| Compound 5 | 4-(Pyrrolidin-1-yl)piperidine | 0.35 |

| Compound 32 | 4-(Pyrrolidin-1-yl)azepane | >0.7 (2-fold decrease from Cmpd 5) |

Data sourced from studies on small-molecule ligands for methyl-lysine binding proteins. nih.gov

These findings collectively demonstrate that the pyrrolidine ring is not merely a passive linker but an active contributor to the pharmacophore, and its substitution pattern is a critical determinant of biological activity.

Role of Linker Length and Stereochemistry

The spatial arrangement of the imidazole and pyrrolidine rings, governed by the linker connecting them and the stereochemistry of chiral centers, plays a crucial role in determining the biological activity of this compound derivatives.

The length and flexibility of the linker between the core heterocyclic structures can significantly influence how a molecule fits into a binding pocket. However, in some cases, the activity is surprisingly insensitive to linker length. For a series of prolyl oligopeptidase inhibitors, modifications of the linker length between the imidazole and another part of the molecule did not have a significant effect on inhibitory activity. acs.org Conversely, for certain non-imidazole histamine H3 receptor ligands, which share structural motifs, modification of the linker length between a central core and basic moieties only slightly affected binding affinity, suggesting that while important, it is not the sole driver of potency. d-nb.infonih.gov

Stereochemistry is often a more decisive factor. Many biologically active molecules are chiral, and their enantiomers can exhibit vastly different potencies, selectivities, or even different types of activity altogether. For 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a potent and selective α2-adrenoceptor agonist, the stereochemistry at the carbon bridge between the naphthalene (B1677914) and imidazole rings is critical. nih.gov Receptor binding studies showed that the S-(+)-isomer possessed greater affinity than the R-(-)-isomer for both α1- and α2-adrenoceptors. nih.gov Furthermore, the R-(-)-isomer acted as an antagonist at α2A-adrenoceptors, demonstrating that a change in chirality can switch a compound from an agonist to an antagonist. nih.gov

In studies of histamine H3 antagonists containing a pyrrolidine moiety, the chirality of substituents on the pyrrolidine ring was also found to be important. Libraries were constructed using (R)-2-methylpyrrolidine and (S)-2-methylpyrrolidine to probe the effects of stereochemistry on antagonist activity. nih.gov The specific (S) configuration of (S)-2-(pyrrolidin-3-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole highlights the stereochemical precision often required for potent biological activity. nih.gov

Table 2: Influence of Stereochemistry on Adrenoceptor Activity

| Compound | Stereochemistry | Receptor Affinity | Activity |

|---|---|---|---|

| S-(+)-2 | S | High (α1 and α2) | Agonist |

| R-(-)-2 | R | Lower (α1 and α2) | Antagonist (α2A) |

Data based on 4-[1-(1-naphthyl)ethyl]-1H-imidazole derivatives. nih.gov

These examples underscore the principle that both the three-dimensional shape of a molecule and the distance between its key functional groups are fundamental parameters that must be optimized to achieve the desired biological effect.

Modulation of Binding Affinity and Selectivity through Structural Modifications

Fine-tuning the structure of this compound derivatives allows for the modulation of their binding affinity and selectivity for specific biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) and histamine receptors. nih.govnih.gov Selectivity is a crucial attribute for a drug candidate, as it minimizes off-target effects.

Structural modifications can be strategically employed to enhance affinity for a desired target while reducing it for others. For example, in the development of ligands for nAChRs, a target for conditions like Parkinson's disease, achieving subtype selectivity is a major goal. nih.gov Evidence suggests that drugs targeting α4β2* and α6β2* nAChR subtypes may be particularly useful. nih.gov The chemical structure of a ligand determines which of the many nAChR subtypes it will bind to. By systematically altering substituents on both the imidazole and pyrrolidine rings, researchers can map the SAR to favor interaction with specific subtypes.

In the context of α-adrenergic receptors, replacing a methyl group on the carbon bridge of an imidazole-based agonist with other groups (hydrogen, hydroxy, methoxy, etc.) significantly impacted both potency and selectivity. nih.gov The nature of the substituent and the chirality at this linker were shown to be critical for maintaining high α2-adrenoceptor activity and high α2/α1 selectivity. nih.gov

Similarly, for histamine H3 receptor antagonists, SAR studies have been instrumental in developing compounds with high affinity. nih.gov The introduction of a trifluoromethyl group onto the benzimidazole portion of the scaffold, as seen in (S)-2-(pyrrolidin-3-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole, is a common strategy to enhance properties like metabolic stability and binding affinity through favorable electronic interactions. nih.gov

The table below summarizes how structural changes can affect receptor selectivity.

Table 3: Structural Modifications and Receptor Selectivity

| Base Scaffold | Structural Modification | Target Receptor | Effect on Selectivity |

|---|---|---|---|

| 4-substituted imidazole | Modification of benzylic substituent and stereochemistry | α-adrenergic receptors | Critical for high α2/α1 selectivity nih.gov |

| Pyrrolidine-containing scaffolds | Substitution on the pyrrolidine ring | Histamine H3 Receptor | Modulates antagonist activity and affinity nih.gov |

| Imidazole derivatives | Substitutions on the imidazole ring | Nicotinic Acetylcholine Receptors | Can be optimized for specific subtypes like α4β2* nih.gov |

Ultimately, a deep understanding of the SAR for the this compound framework enables the rational design of molecules with tailored binding profiles, enhancing their potential as therapeutic agents.

Applications in Chemical Biology and Early Stage Drug Discovery

Lead Compound Identification and Optimization

The 2-(pyrrolidin-3-yl)-1H-imidazole scaffold is a key pharmacophore in the identification and optimization of lead compounds for various therapeutic targets. nih.govnih.gov The pyrrolidine (B122466) ring, with its non-planar structure, allows for the exploration of three-dimensional chemical space, a crucial aspect in achieving potent and selective interactions with protein binding sites. nih.gov The imidazole (B134444) component, on the other hand, can participate in various non-covalent interactions, including hydrogen bonding and metal coordination, further enhancing binding affinity. nih.govresearchgate.net

A significant area where this scaffold has shown promise is in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.govnih.gov The overexpression of IDO1 in tumor cells helps them evade the immune system by depleting tryptophan and producing immunosuppressive metabolites. nih.govrsc.org Derivatives of this compound have been identified as potent IDO1 inhibitors. For instance, the discovery of 2-(3-(S)-pyrrolidinyl)-1H-imidazole-4-carboxamides has led to the identification of potent IDO1 inhibitors with cellular activity.

The process of lead optimization often involves modifying the core scaffold to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on derivatives of this scaffold have demonstrated that substitutions on both the pyrrolidine and imidazole rings can significantly impact biological activity. nih.govnih.gov For example, in the context of IDO1 inhibitors, modifications to the imidazole ring have been shown to influence the interaction with the heme iron in the enzyme's active site, a critical factor for inhibitory potency. nih.govnih.gov

The versatility of the this compound scaffold is further highlighted by its presence in compounds targeting other biological pathways. For example, derivatives have been investigated as potential treatments for neurodegenerative diseases and as anti-inflammatory agents. nih.govnih.gov These studies underscore the value of this scaffold as a starting point for the development of new therapeutics.

Table 1: Examples of Bioactive this compound Derivatives

| Compound Class | Therapeutic Target | Key Findings |

|---|---|---|

| 2-(3-(S)-pyrrolidinyl)-1H-imidazole-4-carboxamides | IDO1 | Potent cellular activity as IDO1 inhibitors for cancer immunotherapy. |

| Pyrrolo[3,4-d]pyridazinone derivatives | Cyclooxygenase-2 (COX-2) | Showed anti-inflammatory and neuroprotective effects in preclinical models. nih.gov |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Inflammation (TNF-α, NO) | Exhibited potent anti-inflammatory activity in vitro and in vivo. nih.gov |

Development of Chemical Probes for Target Validation

While direct evidence for the use of this compound itself as a chemical probe is not extensively documented, its derivatives possess properties that make them suitable for such applications. Chemical probes are essential tools for target validation, allowing researchers to selectively modulate the function of a specific protein in a biological system to understand its role in disease.

The development of potent and selective inhibitors, such as the IDO1 inhibitors derived from the this compound scaffold, is a prerequisite for creating high-quality chemical probes. nih.govnih.gov A potent inhibitor can be modified with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to enable visualization or affinity-based purification of the target protein. The pyrrolidinyl-imidazole scaffold offers multiple points for chemical modification, facilitating the attachment of such tags without significantly compromising the inhibitor's binding affinity.

Furthermore, the structure-activity relationship data generated during lead optimization studies can guide the design of "control" compounds, which are structurally similar to the probe but inactive against the target. These control compounds are crucial for demonstrating that the observed biological effects are indeed due to the modulation of the intended target. The modular nature of the this compound synthesis allows for the creation of such control molecules. mdpi.com

Contribution to New Chemical Entity (NCE) Development

The this compound scaffold serves as a valuable building block in the development of New Chemical Entities (NCEs). An NCE is a drug that contains an active ingredient that has not been previously approved for marketing in any form. The unique structural features of this scaffold contribute to the novelty and patentability of the resulting drug candidates. nih.govnih.gov

The combination of a pyrrolidine and an imidazole ring creates a molecular framework that is distinct from many existing drugs, offering the potential for novel intellectual property. nih.govnih.gov Medicinal chemists can systematically modify the scaffold to create libraries of diverse compounds, increasing the chances of identifying NCEs with desirable therapeutic profiles. semanticscholar.org

The development of IDO1 inhibitors based on the this compound core is a prime example of its contribution to NCE development. nih.gov These compounds represent a novel class of potential cancer immunotherapies, and their unique chemical structures are central to their status as NCEs. researchgate.netmdpi.com As research continues to uncover new biological targets, the versatility of the this compound scaffold will likely lead to the discovery of additional NCEs for a wide range of diseases. researchgate.netijpsjournal.comnih.govnih.gov

Potential as Organocatalysts in Asymmetric Synthesis

The pyrrolidine motif is a well-established privileged scaffold in asymmetric organocatalysis, and its combination with an imidazole ring in this compound suggests significant potential for this compound and its derivatives as organocatalysts. nih.govbeilstein-journals.org Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often with high stereoselectivity. nih.govbeilstein-journals.org

Pyrrolidine-based catalysts typically activate substrates through the formation of enamine or iminium ion intermediates. nih.govacs.org The chirality of the pyrrolidine ring directs the approach of the reacting partner, leading to the preferential formation of one enantiomer of the product. The imidazole moiety in the this compound scaffold can act as a hydrogen bond donor or acceptor, providing a secondary interaction site that can enhance the catalyst's activity and stereoselectivity. nih.gov This bifunctional activation is a key principle in the design of highly efficient organocatalysts. nih.gov

Derivatives of pyrrolidine have been successfully employed in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govbeilstein-journals.org For instance, pyrrolidine-based catalysts have been shown to be highly effective in the asymmetric Michael addition of aldehydes and ketones to nitroolefins. beilstein-journals.org The presence of the imidazole ring could further modulate the electronic and steric properties of the catalyst, allowing for fine-tuning of its performance for specific reactions. rsc.org

Table 2: Potential Asymmetric Reactions Catalyzed by this compound Derivatives

| Reaction Type | Role of Pyrrolidine | Potential Role of Imidazole |

|---|---|---|

| Michael Addition | Enamine formation with the carbonyl donor. | Hydrogen bonding to the nitro group of the acceptor. |

| Aldol Reaction | Enamine formation with the ketone/aldehyde donor. | Acting as a general base to facilitate proton transfer. |

| Diels-Alder Reaction | Iminium ion formation with the dienophile. | Orienting the diene through hydrogen bonding. |

Building Blocks for Functional Materials (e.g., Ionic Liquids, Supramolecular Chemistry)

The unique structural and chemical properties of this compound make it an attractive building block for the synthesis of functional materials, including ionic liquids and components for supramolecular assemblies. researchgate.netmdpi.com

Ionic liquids are salts with melting points below 100 °C, and they have garnered significant interest as environmentally friendly solvents and catalysts. Chiral ionic liquids, derived from chiral building blocks like the this compound scaffold, can be used as recyclable organocatalysts for asymmetric reactions. researchgate.netresearchgate.net The imidazole moiety can be quaternized to form the cationic part of the ionic liquid, while the pyrrolidine ring provides the chiral environment necessary for stereoselective catalysis. researchgate.net Pyrrolidine-based chiral pyridinium (B92312) ionic liquids have been successfully used in asymmetric Michael addition reactions, demonstrating the feasibility of this approach. researchgate.net

In the realm of supramolecular chemistry, the imidazole ring of the scaffold can participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are the driving forces for the self-assembly of complex architectures. mdpi.commdpi.com The ability of imidazole to coordinate with metal ions can be exploited to construct metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or material properties. mdpi.com Furthermore, the pyrrolidine component can introduce chirality into these supramolecular structures, leading to materials with applications in chiral recognition and separation. nih.gov

Future Research Directions

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally friendly synthetic methods for 2-(pyrrolidin-3-yl)-1H-imidazole and its analogs is a critical area of future research. numberanalytics.comresearchgate.net While current methods are effective, they can be multi-stepped and may generate significant waste. researchgate.net Future work will likely incorporate green chemistry principles to improve sustainability. numberanalytics.comresearchgate.netresearchgate.net

Key areas of focus will include: